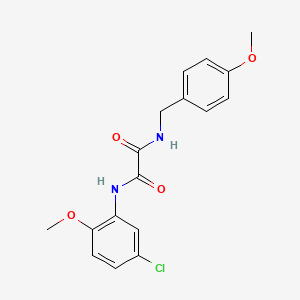
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea, also known as EFU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. EFU is a white to off-white powder that is soluble in organic solvents and has a molecular weight of 284.32 g/mol.
Applications De Recherche Scientifique
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a herbicide. N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has been shown to have selective herbicidal activity against broadleaf weeds and has been tested on various crops such as soybeans and corn. N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has also been studied for its potential use as an insecticide, with promising results against several insect species.
Mécanisme D'action
The mechanism of action of N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea is not fully understood, but it is believed to inhibit the activity of acetolactate synthase (ALS) in plants and insects. ALS is an enzyme that is essential for the biosynthesis of branched-chain amino acids, which are crucial for the growth and development of plants and insects. By inhibiting ALS, N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea disrupts the biosynthesis of these amino acids, leading to the death of the plant or insect.
Biochemical and Physiological Effects:
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has been shown to have minimal toxicity to mammals and has no known adverse effects on human health. However, it may have some effects on non-target organisms, such as beneficial insects and soil microorganisms. N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has been shown to have a short half-life in the environment, which reduces its potential for accumulation and persistence.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and has good solubility in organic solvents. N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea also has a well-defined chemical structure, which makes it easy to study its properties and interactions. However, N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea may not be suitable for certain experiments due to its herbicidal or insecticidal activity, which may interfere with the results.
Orientations Futures
There are several future directions for research on N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea. One area of interest is the development of new N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea derivatives with improved herbicidal or insecticidal activity. Another area of interest is the study of the environmental fate and transport of N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea, which can help to assess its potential impact on non-target organisms and ecosystems. Additionally, N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea may have potential applications in the field of medicine, such as in the development of new drugs or as a tool for studying biological processes.
Méthodes De Synthèse
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea can be synthesized by reacting 5-ethyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid with 2-furylmethylamine and then converting the resulting intermediate into the final product using urea. The synthesis of N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has been reported in several research articles and has been optimized for high yield and purity.
Propriétés
IUPAC Name |
1-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-3-9-13-10(15-16(9)2)14-11(17)12-7-8-5-4-6-18-8/h4-6H,3,7H2,1-2H3,(H2,12,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECTVNHRGOWRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C)NC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967357.png)
![methyl 4-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoate](/img/structure/B4967364.png)
![4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline](/img/structure/B4967366.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B4967375.png)
![N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4967385.png)


![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4967427.png)
![4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4967431.png)
![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)


![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)
